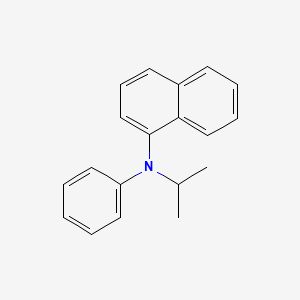
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is an aromatic amine with the chemical formula C16H15N. This compound is notable for its binding affinity in mouse major urinary protein, making it a subject of interest in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with phenyl isopropyl ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the imine intermediate. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using aluminum chloride as a catalyst.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalenes.
Aplicaciones Científicas De Investigación
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its binding affinity to proteins, particularly in the context of mouse major urinary protein.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. The compound forms nonpolar contacts with the protein, stabilizing the protein-ligand complex. This interaction is mediated by hydrogen bonds and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-1-naphthylamine
- N-Phenyl-α-naphthylamine
- N-Phenyl-1-aminonaphthalene
Uniqueness
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is unique due to its high binding affinity to mouse major urinary protein, which is significantly greater than that of similar compounds. This makes it particularly valuable in biochemical research .
Propiedades
Número CAS |
110972-22-0 |
|---|---|
Fórmula molecular |
C19H19N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-phenyl-N-propan-2-ylnaphthalen-1-amine |
InChI |
InChI=1S/C19H19N/c1-15(2)20(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
Clave InChI |
XNHMUQXTQHHOPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


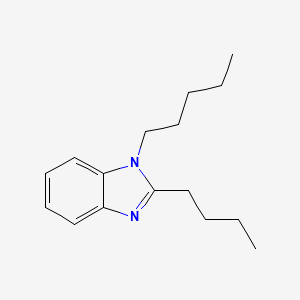
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
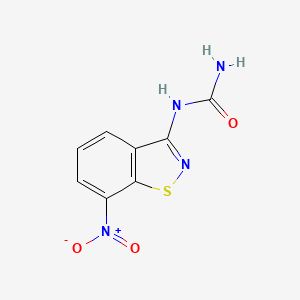
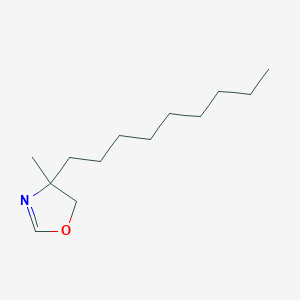
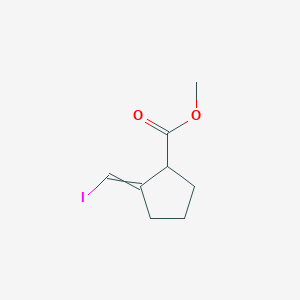
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
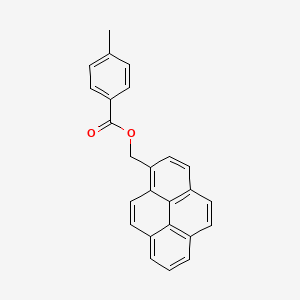
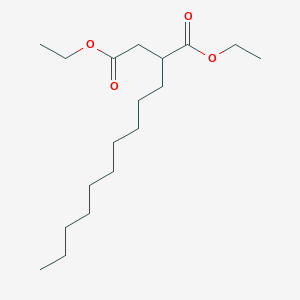
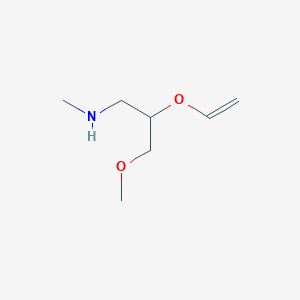
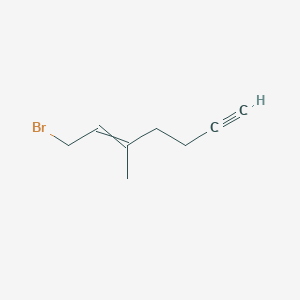
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
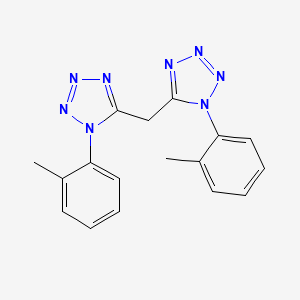
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

